molecular formula C6H6N4 B1267286 1H-吡唑并[3,4-b]吡啶-4-胺 CAS No. 49834-62-0

1H-吡唑并[3,4-b]吡啶-4-胺

货号: B1267286
CAS 编号: 49834-62-0
分子量: 134.14 g/mol
InChI 键: ROGKJJGNQJKPFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[3,4-b]pyridin-4-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

科学研究应用

合成和生物医学应用

1H-吡唑并[3,4-b]吡啶,包括 1H- 和 2H- 异构体,由于其广泛的生物医学应用而在杂环化学中非常重要。已经描述了超过 300,000 种此类化合物,突出了它们在合成方法和生物医学应用中的重要性 (Donaire-Arias 等,2022 年)

杂环合成子开发

1H-吡唑并[3,4-b]吡啶-3-基胍是一种方便的杂环化学合成子,衍生自 1H-吡唑并[3,4-b]吡啶-3-胺。它在合成一系列杂环化合物中的应用展示了其在该领域的用途 (Dolzhenko 等,2012 年)

癌症研究中的细胞毒活性

源自 1H-吡唑并[3,4-b]吡啶-3-胺的新型 1,2,3-三唑标记吡唑并[3,4-b]吡啶衍生物已显示出对各种人类癌细胞系的细胞毒活性,使其在癌症研究中具有重要意义 (Kurumurthy 等,2014 年)

新型 N-稠合杂环合成

吡唑-5-胺衍生物与活化的羰基的缩合导致新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物的有效合成,展示了其在创建新的 N-稠合杂环中的用途 (Ghaedi 等,2015 年)

微波辅助和环境友好方法

InCl3 催化在水中微波辅助合成吡唑并[3,4-b]吡啶衍生物,以及随后生产查耳酮衍生物,展示了杂环化学中环保且有效的方法 (Polo 等,2017 年)

绿色化学方法

使用聚乙二醇 (PEG)-400 作为可回收反应介质合成的吡唑并[3,4-b]吡啶-6(7H)-酮衍生物例证了绿色化学的进步,优先考虑环境友好性和效率 (Zhong 等,2013 年)

多组分反应

开发一锅四组分反应以生产完全取代的吡唑并[3,4-b]吡啶-5-甲酰胺衍生物,强调了多组分反应在合成复杂分子中的演变 (Shaabani 等,2009 年)

安全和危害

1H-Pyrazolo[3,4-b]pyridin-4-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

作用机制

Target of Action

It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting potential interactions with enzymes and receptors that bind these bases.

Result of Action

Some studies have reported that related compounds exhibit anticancer activity against various tumor cell lines , suggesting that 1H-Pyrazolo[3,4-b]pyridin-4-amine might also have similar effects.

生化分析

Biochemical Properties

1H-Pyrazolo[3,4-b]pyridin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis. Additionally, 1H-Pyrazolo[3,4-b]pyridin-4-amine has shown inhibitory activity against tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Cellular Effects

1H-Pyrazolo[3,4-b]pyridin-4-amine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound also affects cell signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazolo[3,4-b]pyridin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of CDKs, leading to their inhibition and subsequent cell cycle arrest . Additionally, it interacts with TRKs, inhibiting their kinase activity and preventing downstream signaling that promotes cell proliferation . These interactions result in altered gene expression and reduced cell viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazolo[3,4-b]pyridin-4-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Pyrazolo[3,4-b]pyridin-4-amine maintains its stability under various conditions, allowing for sustained biological activity . Long-term exposure to the compound can lead to persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1H-Pyrazolo[3,4-b]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1H-Pyrazolo[3,4-b]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, it may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[3,4-b]pyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

1H-Pyrazolo[3,4-b]pyridin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with target biomolecules and subsequent biological effects.

属性

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKJJGNQJKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309984
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49834-62-0
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 4
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridin-4-amine
Customer
Q & A

Q1: What is the mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as anti-inflammatory agents?

A1: 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives, particularly those investigated in the provided studies, act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [] This increase in cAMP, particularly in inflammatory cells like neutrophils, exerts anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). []

Q2: How does the structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives relate to their potency and emetogenicity as PDE4 inhibitors?

A2: The provided research highlights the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives concerning their potency as PDE4 inhibitors and their tendency to induce emesis (vomiting). Specifically, the study investigates the compound 1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1). [] While the exact structural modifications responsible for the reduced emetogenicity of EPPA-1 compared to other PDE4 inhibitors like rolipram aren't fully detailed in the study, it suggests that modifications within this scaffold can significantly impact both potency and emetogenicity. [, ] This suggests the possibility of designing novel 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives with an improved therapeutic index by fine-tuning their structure to enhance potency while minimizing emetic side effects.

Q3: What preclinical models were used to evaluate the efficacy and side effects of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as PDE4 inhibitors?

A3: Several preclinical models were employed to assess the efficacy and potential side effects of these compounds:

  • In vitro: Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells were used to determine the potency of different PDE4 inhibitors in inhibiting TNF-α production. []
  • In vivo: Researchers utilized a rat model of LPS-induced pulmonary neutrophilia to evaluate the in vivo anti-inflammatory efficacy of the compounds. []
  • Emetogenicity: Two surrogate models were used to assess the emetic potential of the compounds:
    • Rat pica feeding: This model exploits the behavior of rats consuming non-nutritive substances (kaolin) in response to nausea. []
    • Reversal of α2-adrenoceptor-mediated anesthesia in mice: This model utilizes the ability of emetogenic compounds to reverse the anesthetic effects of α2-adrenoceptor agonists. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。